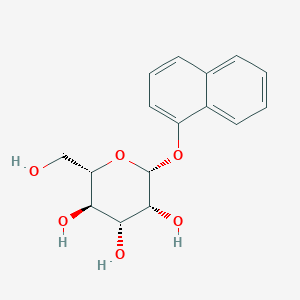

1-Naphthyl b-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Naphthyl b-D-mannopyranoside is a chemical compound that belongs to the class of glycosides, where a sugar molecule is bonded to a non-carbohydrate moiety In this case, the sugar component is beta-L-mannopyranoside, and the non-carbohydrate moiety is naphthalen-1-yl

Mechanism of Action

Target of Action

The primary targets of 1-Naphthyl b-D-mannopyranoside are enzymes such as alkaline phosphatase and esterase . These enzymes play a crucial role in various biochemical reactions within the body.

Mode of Action

This compound interacts with its target enzymes by serving as a fluorescent chemiluminescent substrate . This interaction results in the detection of the enzymes, which is crucial in various biochemical assays.

Biochemical Pathways

This compound affects the biochemical pathways involving glucose and fructose . As an enzyme substrate, it is used in chemical assays for the direct determination of these sugars .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detection of specific enzymes and the determination of glucose and fructose levels . It has also been shown to be an effective bioluminescence substrate for the firefly luciferase system .

Biochemical Analysis

Biochemical Properties

1-Naphthyl b-D-mannopyranoside is a fluorescent chemiluminescent substrate that can be used in the detection of alkaline phosphatase, esterase, and other enzymes . It interacts with these enzymes, serving as a substrate in chemical assays for direct determination of glucose and fructose .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound can be used in the detection of various enzymes, suggesting that it may influence cellular processes related to these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl b-D-mannopyranoside typically involves the glycosylation of naphthalen-1-ol with beta-L-mannopyranosyl chloride. The reaction is usually carried out in the presence of a suitable catalyst, such as silver oxide or a Lewis acid, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the naphthalene ring is oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, where the naphthalene ring is partially hydrogenated.

Substitution: Substitution reactions can occur at the naphthalene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro-naphthalen-1-yl beta-L-mannopyranoside.

Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

1-Naphthyl b-D-mannopyranoside has several applications in scientific research:

Chemistry: It is used as a substrate in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.

Biology: The compound is utilized in biochemical studies to investigate the metabolism of mannose-containing molecules.

Medicine: It serves as a tool in drug discovery and development, aiding in the identification of potential therapeutic targets for diseases related to altered mannose metabolism.

Industry: this compound is employed in the synthesis of novel glycoside derivatives with potential pharmaceutical applications.

Comparison with Similar Compounds

Naphthalen-1-yl alpha-D-mannopyranoside: Similar structure but with an alpha-glycosidic linkage.

Naphthalen-2-yl beta-L-mannopyranoside: Similar structure but with the naphthalene moiety attached at the 2-position.

Naphthalen-1-yl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of mannose.

Uniqueness: 1-Naphthyl b-D-mannopyranoside is unique due to its specific beta-L-mannopyranoside linkage, which imparts distinct biochemical properties and enzyme interactions compared to its alpha or D-glucose counterparts. This uniqueness makes it particularly useful in studies focused on mannose metabolism and glycosidase inhibition.

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-RBZJEDDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426954 |

Source

|

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84297-22-3 |

Source

|

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)